3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Description
3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a benzothiophene derivative characterized by a fused tetrahydrobenzothiophene core substituted with a methyl group at the 6-position and a furan-2-carbonyl moiety at the 3-position. Its structure combines the electron-rich furan ring with the lipophilic benzothiophene system, which may influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-9-11(7-8)18-14(15)12(9)13(16)10-3-2-6-17-10/h2-3,6,8H,4-5,7,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYBVFASNDKXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multiple steps. One common approach is the acylation of a furan derivative with a benzothiophene precursor. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions. The process may also involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
- Halogenated Derivatives (Br, F): Bromine increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility. Fluorine, being electronegative, can enhance binding affinity to target proteins . Methoxybenzoyl: The methoxy group offers electron-donating effects, possibly stabilizing aromatic interactions in biological systems .
Biological Activity
3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound of interest due to its unique structural features and potential biological activities. The compound's molecular formula is , and it possesses a complex structure that may confer various pharmacological properties. This article explores its biological activity based on available literature and research findings.
Structural Characteristics
The structural representation of the compound can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 261.34 g/mol
- SMILES Notation : CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=CO3)N
Biological Activity Overview
Despite limited direct studies focusing solely on the biological activity of this specific compound, related compounds in the benzothiophene class have shown promising pharmacological effects, including:
- Antiviral Activity : Compounds similar to this compound have been evaluated for their antiviral properties against various viruses. For instance, derivatives with furan moieties have exhibited significant antiviral activity against viruses like SARS-CoV-2 and others .
Case Studies and Research Findings
- Antiviral Potential :
- Structural Activity Relationship (SAR) :
- In Vitro Studies :
Data Tables
The following table summarizes some relevant biological activity data for related compounds:
| Compound Name | Target | IC50 (μM) | CC50 (μM) | Notes |
|---|---|---|---|---|
| 3-(Furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro... | SARS-CoV-2 Mpro | 1.55 | >100 | Non-peptidomimetic inhibitor |
| Furan Derivative A | Various Viruses | 0.96 | >100 | High potency |
| Benzothiophene Derivative B | Viral Proteases | 10.76 | >100 | Effective against multiple targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
